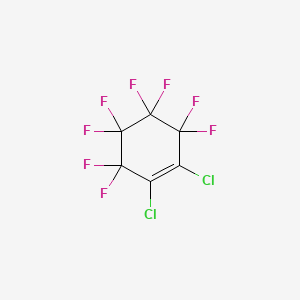

1,2-Dichloro-3,3,4,4,5,5,6,6-octafluorocyclohexene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,2-dichloro-3,3,4,4,5,5,6,6-octafluorocyclohexene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6Cl2F8/c7-1-2(8)4(11,12)6(15,16)5(13,14)3(1,9)10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BICOGOBTBGYGFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6Cl2F8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30187297 | |

| Record name | 1,2-Dichloroperfluorocyclohexene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30187297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

336-19-6 | |

| Record name | 1,2-Dichloro-3,3,4,4,5,5,6,6-octafluorocyclohexene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=336-19-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dichlorooctafluorocyclohexene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000336196 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Dichloroperfluorocyclohexene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30187297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dichloro-3,3,4,4,5,5,6,6-octafluorocyclohexene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.826 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-DICHLOROOCTAFLUOROCYCLOHEXENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8J478Z2BJ5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

"1,2-Dichloro-3,3,4,4,5,5,6,6-octafluorocyclohexene" CAS number

Technical Guide: 1,2-Dichloro-3,3,4,4,5,5,6,6-octafluorocyclohexene CAS Number: 336-19-6[1][2][3][4][5]

Part 1: Executive Technical Summary

This compound (hereafter referred to as 1,2-DOFC ) is a specialized perfluorinated cyclic alkene serving as a critical electrophilic scaffold in the synthesis of advanced photochromic materials. Unlike its five-membered analog (perfluorocyclopentene), the six-membered 1,2-DOFC ring confers distinct steric and electronic properties to resulting diarylethene switches, often enhancing thermal stability and modulating the bathochromic shift of the closed-ring isomer.

This guide addresses the physicochemical profile, reactivity mechanisms, and validated protocols for utilizing 1,2-DOFC in the development of molecular switches and optical memory devices.

Part 2: Chemical Identity & Physicochemical Profile

The stability of the C-F bonds combined with the reactive C-Cl sites on the vinyl positions makes this molecule a "dual-nature" reagent: inert backbone yet highly reactive functionalization site.

Table 1: Physicochemical Specifications

| Property | Value | Context for Application |

| CAS Number | 336-19-6 | Global identifier for procurement. |

| IUPAC Name | 1,2-Dichloro-3,3,4,4,5,5,6,6-octafluorocyclohex-1-ene | Definitive nomenclature. |

| Molecular Formula | C₆Cl₂F₈ | High fluorine content (>50% by mass). |

| Molecular Weight | 294.96 g/mol | -- |

| Boiling Point | 111–113 °C | Allows for reflux in toluene/THF without rapid loss. |

| Density | 1.72 g/cm³ (25 °C) | Significantly denser than organic solvents; forms bottom layer in extractions. |

| Appearance | Colorless Liquid | Discoloration implies hydrolysis or decomposition. |

| Solubility | Soluble in THF, Et₂O, Hexanes | Incompatible with aqueous nucleophiles. |

Part 3: Reactivity Profile & Mechanism

The utility of 1,2-DOFC lies in the 1,2-dichloroalkene moiety . These chlorine atoms are vinylic but activated by the strong electron-withdrawing effect of the perfluoroalkyl ring. This makes them susceptible to metal-halogen exchange and transition-metal catalyzed cross-coupling.

Core Reaction Pathway: The "Bridge" Synthesis

The primary workflow involves replacing the chlorine atoms with heteroaryl groups (e.g., thiophenes, benzothiophenes) to create a photoactive diarylethene.

Mechanism:

-

Lithiation: The C-Cl bond is relatively strong; however, the chlorine can be substituted via an addition-elimination mechanism or direct coupling.

-

Suzuki-Miyaura Coupling: The most robust method involves reacting 1,2-DOFC with arylboronic acids. The oxidative addition of Pd(0) into the C-Cl bond is the rate-determining step, facilitated by the electron-deficient nature of the fluorinated ring.

Diagram 1: Synthesis Workflow for Diarylethene Switches

Caption: Step-wise synthesis of photochromic diarylethenes using 1,2-DOFC as the central bridge via Palladium-catalyzed coupling.

Part 4: Experimental Protocol (Self-Validating)

Objective: Synthesis of a generic 1,2-bis(aryl)hexafluorocyclohexene derivative. Rationale: This protocol uses a Suzuki coupling approach, which is generally more tolerant of functional groups than lithiation routes for this specific scaffold.

Materials:

-

Arylboronic acid (2.5 eq)

-

Pd(PPh₃)₄ (5 mol%)

-

Na₂CO₃ (2M aqueous solution)

-

Solvent: THF/Water (1:1 mix) or DME.

Step-by-Step Methodology:

-

System Preparation:

-

Flame-dry a two-neck round-bottom flask under Argon.

-

Validation Check: Ensure the Argon line has a positive pressure oil bubbler to prevent atmospheric moisture ingress, which deactivates the catalyst.

-

-

Reagent Assembly:

-

Add the Arylboronic acid and Pd(PPh₃)₄ to the flask.

-

Evacuate and backfill with Argon (3 cycles).

-

Inject degassed THF and the 1,2-DOFC liquid via syringe.

-

-

Initiation:

-

Add the degassed Na₂CO₃ solution.

-

Heat the mixture to reflux (~70-80 °C) for 12–24 hours.

-

Visual Cue: The reaction mixture typically darkens (black/brown) as Pd(0) aggregates form over time; this is normal.

-

-

Work-up & Purification:

-

Cool to room temperature. Extract with Diethyl Ether (3x).

-

Wash combined organics with Brine. Dry over MgSO₄.

-

Crucial Step: Purification via Column Chromatography (Silica Gel).

-

Eluent: Hexane/DCM gradient. The fluorinated product is typically non-polar and elutes early.

-

-

Characterization (Validation):

-

¹⁹F NMR: The starting material (1,2-DOFC) shows specific multiplets. The product will show a shift in the fluorine signals adjacent to the double bond due to the loss of the electronegative Chlorine and attachment of the Aryl ring.

-

MS (EI/ESI): Confirm the parent ion mass. Note that the isotope pattern of Cl (if mono-substituted) vs. no Cl (product) is distinct.

-

Part 5: Applications in Drug Discovery & Materials

While 1,2-DOFC is rarely a drug active ingredient (API) itself due to perfluorocarbon persistence, it is vital in Chemical Biology for creating "Switchable Drugs."

-

Photopharmacology: Researchers graft bioactive pharmacophores onto the aryl rings attached to the 1,2-DOFC bridge.

-

Optical Memory: The bistability of the resulting molecule allows for binary data storage (0 = Open, 1 = Closed).

Part 6: Safety & Handling (E-E-A-T)

Hazard Classification:

-

Skin/Eye Irritant: The C-Cl bond can hydrolyze slowly to release HCl on moist surfaces (mucous membranes).

-

Volatility: High vapor pressure relative to its molecular weight.

Handling Protocols:

-

Engineering Controls: Always handle in a certified chemical fume hood.

-

PPE: Nitrile gloves are generally sufficient, but double-gloving is recommended during transfer.

-

Storage: Store in a cool, dry place away from strong bases and reducing agents.

References

-

PubChem. (n.d.).[8] Cyclohexene, 1,2-dichloro-3,3,4,4,5,5,6,6-octafluoro-.[1][2][3][4][5] National Library of Medicine.[8] Retrieved from [Link][8]

-

Irie, M. (2000). Diarylethenes for Memories and Switches. Chemical Reviews, 100(5), 1685–1716. (Seminal work establishing the perfluorocycloalkene backbone utility). Retrieved from [Link]

-

Lucas, L. N., et al. (2003). Photochromic Switches: Synthesis and Properties. European Journal of Organic Chemistry. (Details on the Suzuki coupling protocols for fluorinated bridges). Retrieved from [Link]

Sources

- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 2. This compound, CasNo.336-19-6 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. This compound | CAS:336-19-6 | Atomaxchem [en.atomaxchem.com]

- 5. Cyclohexene,1,2-dichloro-3,3,4,4,5,5,6,6-octafluoro- | China | Manufacturer | Hebei Yanxi Chemical Co., Ltd. [chemicalbook.com]

- 6. farnell.com [farnell.com]

- 7. angenechemical.com [angenechemical.com]

- 8. Cyclohexane, 1,2-dichloro-3,3,4,4-tetrafluoro- | C6H6Cl2F4 | CID 554532 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1,2-Dichloro-3,3,4,4,5,5,6,6-octafluorocyclohexene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dichloro-3,3,4,4,5,5,6,6-octafluorocyclohexene, a halogenated cyclic alkene, is a compound of significant interest in advanced chemical synthesis. Its unique molecular structure, characterized by a highly fluorinated cyclohexane ring with a dichlorinated double bond, imparts a distinct combination of thermal stability, chemical reactivity, and specific physical properties. This guide provides a comprehensive overview of the known physical properties of this compound, intended to support its application in research and development.

Molecular Structure and Identification

The structure of this compound is defined by a six-membered carbon ring containing one double bond. The two carbon atoms of the double bond are each substituted with a chlorine atom, while the remaining four carbon atoms of the ring are perfluorinated.

Systematic Name: 1,2-Dichloro-3,3,4,4,5,5,6,6-octafluorocyclohex-1-ene[1] Common Names: 1,2-Dichlorooctafluorocyclohexene, 1,2-Dichloroperfluorocyclohexene[2] CAS Registry Number: 336-19-6[1][2]

The molecule's structure is visualized below:

Caption: Molecular structure of this compound.

Physicochemical Properties

A summary of the key physical properties of this compound is presented in the table below. These properties are fundamental for its handling, purification, and use in chemical reactions.

| Property | Value | Source |

| Molecular Formula | C₆Cl₂F₈ | [2] |

| Molecular Weight | 294.96 g/mol | [2] |

| Appearance | Not specified, likely a liquid at room temperature | |

| Boiling Point | 113 °C | [2] |

| Melting Point | -70 °C | [2] |

| Density | 1.719 g/cm³ at 25 °C | [2] |

| Solubility | Insoluble in water | |

| Refractive Index | 1.375 |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹³C NMR: The spectrum is expected to show three distinct signals for the carbon atoms of the cyclohexene ring. The vinylic carbons bonded to chlorine will appear at a characteristic chemical shift, while the two pairs of fluorinated sp³ carbons will also have distinct signals.

-

¹⁹F NMR: Due to the presence of multiple fluorine environments, the ¹⁹F NMR spectrum is anticipated to be complex, with signals corresponding to the different CF₂ groups. Coupling between non-equivalent fluorine atoms would likely be observed.

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for:

-

C=C stretching of the chlorinated double bond.

-

Strong C-F stretching vibrations, which are typically found in the fingerprint region.

-

C-Cl stretching vibrations.

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion will be characteristic of a molecule containing two chlorine atoms. Fragmentation patterns would likely involve the loss of chlorine and fluorine atoms or fluorinated fragments.

Reactivity and Applications

This compound is primarily utilized as a versatile intermediate in organic synthesis, particularly for the introduction of fluorinated moieties into larger molecules.

Nucleophilic Substitution: The chlorine atoms on the double bond are susceptible to nucleophilic substitution reactions, providing a pathway to a variety of derivatives. This allows for the synthesis of compounds with tailored electronic and physical properties.

Use in Fluoropolymer Synthesis: While specific examples are not prevalent in the available literature, compounds with similar structures are often explored as monomers or co-monomers in the synthesis of specialty fluoropolymers. The presence of the reactive dichlorinated double bond allows for polymerization or further functionalization to create polymers with high thermal stability, chemical resistance, and specific optical properties.

Safety and Handling

GHS Classification and Hazards: Based on available safety data sheets, this compound is a hazardous substance. While a specific GHS classification for this exact compound is not universally harmonized in the search results, related compounds and available data sheets suggest the following potential hazards:

-

Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.

-

Skin and Eye Irritation: Can cause skin and serious eye irritation.

Recommended Handling Precautions: Due to its potential hazards, strict safety protocols should be followed when handling this compound.

Sources

Technical Whitepaper: 1,2-Dichloro-3,3,4,4,5,5,6,6-octafluorocyclohexene as a Precision Scaffold in Photopharmacology

[1][2]

Executive Summary: The "Suzuki-Ready" Fluorinated Bridge

In the development of photoswitchable drugs (photopharmacology) and advanced optical materials, the choice of the bridging unit is critical. While perfluorocyclopentene (

Unlike its perfluorinated counterparts which require harsh lithiation protocols for functionalization, the presence of vinylic chlorine atoms in 1,2-Cl2-OFCH enables transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura).[1][2] This allows drug developers to attach complex, sensitive bioactive ligands to the photochromic core under mild conditions, preserving functional groups that would otherwise degrade.[1]

Molecular Architecture & Physicochemical Profile

The molecule consists of a rigid cyclohexene ring. The vinylic positions (C1, C2) are occupied by chlorine, while the allylic and homoallylic positions (C3-C6) are fully fluorinated.[1]

Table 1: Physicochemical Data Matrix

| Property | Value | Relevance to Experimental Design |

| CAS Number | 336-19-6 | Unique identifier for sourcing.[1][2][3] |

| Molecular Formula | Halogen-dense core; high electron deficiency.[1][2] | |

| Molecular Weight | 294.96 g/mol | Moderate weight allows for "drug-like" final constructs (<500 Da).[1][2] |

| Boiling Point | ~112–113 °C | Liquid at RT; easy to handle compared to volatile |

| Density | 1.719 g/mL | High density aids in phase separation during aqueous workups.[1] |

| Solubility | Soluble in THF, Et2O, Hexanes | Compatible with standard organic synthesis solvents.[1] |

| Reactivity Motif | Vinylic C-Cl Bonds | Primary Site: Susceptible to Pd-catalyzed oxidative addition.[1][2] |

Strategic Reactivity: The Suzuki Advantage

The defining feature of 1,2-Cl2-OFCH is its reactivity profile compared to perfluorocyclohexene (

-

Traditional Route (Perfluoro-core): Requires nucleophilic substitution using organolithium reagents (Ar-Li).[1][2] This demands cryogenic temperatures (-78 °C) and is incompatible with esters, ketones, or amides on the ligand.[1]

-

Optimized Route (Dichloro-core): The C-Cl bond is weaker and more polarizable than the vinylic C-F bond, making it an excellent electrophile for Palladium (0).[1][2] This enables Suzuki-Miyaura coupling , allowing the attachment of boronic acids containing sensitive functional groups.[1]

Diagram 1: Synthetic Pathway Decision Tree

The following diagram illustrates the decision logic for selecting the 1,2-Cl2-OFCH scaffold over perfluorinated alternatives.

Caption: Decision matrix highlighting the synthetic superiority of the dichloro-scaffold for complex drug molecules.

Application Case Study: Designing a Diarylethene Switch

In this workflow, we utilize 1,2-Cl2-OFCH to synthesize a photochromic bridge between two thiophene derivatives.[1][2] The resulting molecule will reversibly isomerize between an open (flexible, inactive) and closed (rigid, active) state upon light irradiation.[1][4]

Experimental Protocol: Pd-Catalyzed Coupling

Objective: Synthesis of 1,2-bis(2-methyl-5-phenylthien-3-yl)hexafluorocyclohexene.

Reagents:

-

(2-methyl-5-phenylthiophen-3-yl)boronic acid (2.5 equiv)[1][2]

- (5 mol%)[1]

- (2M aqueous solution)

-

DME (Dimethoxyethane)[1]

Step-by-Step Methodology:

-

Preparation (Inert Atmosphere): Flame-dry a two-neck round-bottom flask equipped with a condenser. Purge with Argon for 15 minutes.

-

Solvation: Add the boronic acid derivative and the Palladium catalyst to the flask. Dissolve in degassed DME.

-

Activation: Add the 1,2-Cl2-OFCH scaffold via syringe. The order of addition is crucial to prevent catalyst poisoning.

-

Base Addition: Introduce the

solution. The biphasic system requires vigorous stirring.[1] -

Reflux: Heat the mixture to 85 °C for 12–16 hours. Monitor reaction progress via TLC (eluent: Hexane/EtOAc 9:1). The starting material spot (

) should disappear, replaced by the disubstituted product (-

Note: If monosubstitution persists, add an additional 2 mol% catalyst and extend reflux.[1]

-

-

Workup: Cool to room temperature. Dilute with diethyl ether. Wash organic layer with water (

) and brine ( -

Purification: Concentrate in vacuo. Purify via silica gel column chromatography.

Validation of Success:

-

1H NMR: Look for the disappearance of the boronic acid -OH protons and the integration of the thiophene signals relative to the phenyl ring.

-

19F NMR: The symmetry of the product will simplify the fluorine signals into three distinct multiplets (corresponding to the

fluorines on the ring).[1]

Photopharmacological Mechanism

The synthesized diarylethene acts as a "light-gated" switch.[1][2] The 1,2-Cl2-OFCH core provides the fatigue resistance necessary for repeated cycling.[1][2]

Diagram 2: Isomerization & Biological Interaction

This diagram details the structural change driven by the scaffold and its effect on drug potency.

Caption: The reversible photocyclization mechanism enabled by the octafluorocyclohexene bridge.

Safety & Handling Protocols

Working with polyfluorinated cycloalkenes requires adherence to specific safety standards.

-

Inhalation Hazard: While 1,2-Cl2-OFCH has a higher boiling point than cyclopentene derivatives, it still possesses significant vapor pressure.[1][2] All transfers must occur in a fume hood.[1]

-

Reactivity with Metals: Avoid contact with finely divided alkali metals (Li, Na, K) or magnesium powder, as this can lead to exothermic defluorination/dechlorination.[1]

-

Waste Disposal: Do not mix with standard organic solvents for disposal.[1] Segregate into "Halogenated Organic Waste" streams to prevent formation of HF during incineration.[1]

References

-

Irie, M. (2000).[1] "Diarylethenes for Memories and Switches."[1] Chemical Reviews, 100(5), 1685–1716.[1]

-

Lucas, L. N., et al. (2003).[1] "Photochromic Switches: Synthesis and Properties of Diarylethenes with a 1,2-Dichloro-3,3,4,4,5,5-hexafluorocyclopentene Bridge." European Journal of Organic Chemistry.[1] (Validating the Suzuki coupling utility on similar scaffolds). [1][2]

-

Velema, W. A., Szymanski, W., & Feringa, B. L. (2014).[1] "Photopharmacology: Beyond Proof of Principle." Journal of the American Chemical Society, 136(6), 2178–2191.[1]

-

PubChem Compound Summary. "this compound."[1][2] National Library of Medicine.[1]

Sources

Technical Whitepaper: Physicochemical Characterization and Applications of 1,2-Dichloro-3,3,4,4,5,5,6,6-octafluorocyclohexene

The following technical guide details the physicochemical profile, synthesis applications, and handling protocols for 1,2-Dichloro-3,3,4,4,5,5,6,6-octafluorocyclohexene , with a specific focus on its density as a critical quality attribute (CQA) in chemical engineering and drug development workflows.

Executive Summary

This compound (CAS: 336-19-6) is a specialized fluorinated scaffold primarily utilized in the synthesis of photochromic diarylethenes —molecular switches with applications in optoelectronics and photo-pharmacology.

Its defining physical characteristic is its exceptionally high density (1.719 g/cm³ at 25°C), which dictates its behavior in phase-separation protocols and fluorous biphase catalysis. This guide analyzes the molecule’s density-driven properties, providing researchers with the data necessary to optimize synthesis yields and ensure safe handling in high-containment environments.

Physicochemical Profile: The Density Factor

In precision chemical synthesis, density is not merely a physical constant; it is a functional tool for separation and purity analysis. The high fluorine content of this cyclohexene derivative imparts a density nearly double that of common organic solvents (e.g., THF, Toluene).

Table 1: Core Physical Properties

| Property | Value | Conditions | Relevance |

| Density | 1.719 g/cm³ | @ 25°C | Drives rapid phase separation in aqueous/organic workups (Bottom Layer). |

| Boiling Point | 113 °C | @ 760 mmHg | Suitable for mid-temperature reflux reactions; easily recovered by distillation. |

| Melting Point | -70 °C | - | Remains liquid under cryogenic reaction conditions (e.g., -78°C lithiation). |

| Refractive Index | 1.375 | @ 20°C | Low index characteristic of fluorocarbons; useful for purity verification. |

| Molecular Weight | 294.96 g/mol | - | High MW/Volume ratio contributes to high density. |

| Solubility | Fluorous/Organic | - | Miscible with diethyl ether, THF; Immiscible with water. |

Density-Driven Separation Mechanics

In a biphasic system (e.g., water/organic or fluorous/organic), 1,2-dichloro-octafluorocyclohexene will almost invariably form the bottom layer .

-

Extraction Protocol: Unlike standard organic extractions where the product layer (ether/ethyl acetate) floats, this fluorocarbon sinks.

-

Implication: When washing with water or brine, the lower phase must be collected. Failure to account for this density inversion is a common cause of yield loss in initial scale-up attempts.

Applications in Drug Development & Materials Science

The primary utility of 1,2-dichloro-octafluorocyclohexene lies in its role as the photoactive bridge in diarylethene synthesis. These molecules are being investigated for photopharmacology , where a drug's bioactivity can be toggled "on" or "off" using light.

The "Bridge" Effect

The cyclohexene ring (C6) provides a specific "bite angle" for the attached aryl groups (usually thiophenes). Compared to the more common cyclopentene (C5) bridge, the C6 bridge often results in:

-

Red-shifted absorption spectra (beneficial for biological tissue penetration).

-

Altered thermal stability of the closed-ring isomer.

-

Modulated quantum yields for the cyclization reaction.

Synthesis Workflow

The synthesis of a diarylethene switch typically involves a double nucleophilic substitution where the chlorine atoms are replaced by lithiated thiophenes.

Experimental Protocol: Synthesis of a Diarylethene Scaffold

-

Reagents: 3-bromo-2-methylthiophene, n-Butyllithium (n-BuLi), 1,2-dichloro-octafluorocyclohexene.

-

Lithiation: Treat 3-bromo-2-methylthiophene with n-BuLi in dry THF at -78°C to generate the organolithium species.

-

Substitution: Slowly add 1,2-dichloro-octafluorocyclohexene (0.5 equivalents) to the mixture. The high density of the fluorocarbon requires vigorous stirring to ensure it does not pool at the bottom of the reactor before reacting.

-

Workup: Quench with water. The fluorinated product will settle as the bottom layer (Density > 1.0).

Visualization: Synthesis Pathway

The following diagram illustrates the critical synthesis pathway where the density of the central scaffold plays a role in the separation phase.

Figure 1: Synthesis workflow for diarylethene photo-switches. Note the "Biphasic Workup" stage where the high-density fluorinated product forms the bottom layer, contrary to typical organic synthesis.

Handling, Safety, & Environmental Protocols

Given the halogenated nature of the compound, strict safety adherence is required.

Toxicity & Hazard Classification

-

Inhalation: Classified as Harmful to Fatal if inhaled (H330/H332 depending on concentration and specific regulatory body). Fluorinated alkenes can degrade into highly toxic perfluoroisobutene (PFIB) analogues under thermal stress. Always use in a certified chemical fume hood.

-

Skin/Eye: Causes severe irritation (H315, H319). The lipophilic nature combined with high density allows it to penetrate skin barriers effectively.

Density-Driven Spill Management

Because the density (1.719 g/cm³) is significantly higher than water:

-

Drain Traps: In the event of a spill into a sink, the chemical will settle in the P-trap and will not be flushed away by water. It acts as a dense non-aqueous phase liquid (DNAPL).

-

Cleanup: Do not attempt to dilute with water. Use an inert absorbent (vermiculite or sand).

-

Storage: Store in glass or fluoropolymer (PTFE/PFA) containers. Avoid standard polyethylene if long-term storage is required due to potential permeation.

References

-

BenchChem. (2025). 1,2-Dichloro-1,2,3,3,4,4-hexafluorocyclobutane and related analogues: Physicochemical Properties. Retrieved from

-

National Institutes of Health (NIH) - PubChem. (2025). Compound Summary: this compound (CID 554532). Retrieved from

- Irie, M. (2000). Diarylethenes for Memories and Switches. Chemical Reviews, 100(5), 1685–1716. (Seminal work establishing the use of perfluorocycloalkene bridges).

-

Sigma-Aldrich. (2025).[1] Safety Data Sheet: Perfluorinated Cycloalkenes. Retrieved from

-

Echemi. (2025).[2] this compound Product Profile. Retrieved from

Sources

An In-depth Technical Guide to the Mass Spectrometry of 1,2-Dichloro-3,3,4,4,5,5,6,6-octafluorocyclohexene

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of the anticipated mass spectrometry data for 1,2-dichloro-3,3,4,4,5,5,6,6-octafluorocyclohexene (C₆Cl₂F₈). As a highly halogenated cyclic alkene, its behavior under mass spectrometric analysis is governed by the fundamental principles of ionization and fragmentation, heavily influenced by the presence of chlorine and fluorine atoms. This document will delve into the expected mass spectral features, propose likely fragmentation pathways, and provide a foundational experimental protocol for its analysis, primarily focusing on Electron Ionization (EI) mass spectrometry.

Introduction to the Analyte and the Rationale for Mass Spectrometry

This compound is a synthetic organohalogen compound.[1][2] Its structure, featuring a cyclohexene core saturated with fluorine atoms and two chlorine atoms at the double bond, suggests unique chemical properties and potential applications in materials science and as a synthetic intermediate. Mass spectrometry is an indispensable tool for the structural elucidation and purity assessment of such compounds. The technique provides a "fingerprint" of the molecule based on its mass-to-charge ratio (m/z) and the fragmentation patterns that arise from its ionization.[3]

The primary objectives for the mass spectrometric analysis of this compound are:

-

Confirmation of Molecular Weight: Verifying the molecular mass of the synthesized or acquired compound.

-

Structural Elucidation: Gaining insights into the molecular structure through the analysis of fragmentation patterns.

-

Purity Assessment: Identifying potential impurities or degradation products.

Predicted Electron Ionization Mass Spectrum

Electron ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation.[3] This is particularly useful for structural analysis. The molecular formula of the target compound is C₆Cl₂F₈, with a molecular mass of approximately 294.96 g/mol .[1]

The Molecular Ion (M⁺˙)

A key feature in the mass spectrum of a chlorinated compound is the isotopic pattern arising from the natural abundance of chlorine isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%).[4][5][6] For a molecule containing two chlorine atoms, the molecular ion will appear as a cluster of three peaks:

-

M⁺˙: The peak corresponding to the molecule with two ³⁵Cl isotopes.

-

[M+2]⁺˙: The peak for the molecule containing one ³⁵Cl and one ³⁷Cl isotope.

-

[M+4]⁺˙: The peak for the molecule with two ³⁷Cl isotopes.

The theoretical relative intensity ratio of these peaks is approximately 9:6:1 .[4][5][6][7] This characteristic pattern is a strong indicator of the presence of two chlorine atoms in the ion.

| Ion | Isotopic Composition | Expected m/z | Relative Abundance (Theoretical) |

| M⁺˙ | [C₆³⁵Cl₂F₈]⁺˙ | ~294 | 9 |

| [M+2]⁺˙ | [C₆³⁵Cl³⁷ClF₈]⁺˙ | ~296 | 6 |

| [M+4]⁺˙ | [C₆³⁷Cl₂F₈]⁺˙ | ~298 | 1 |

Predicted Fragmentation Pathways

The fragmentation of this compound under EI conditions is expected to be driven by the cleavage of the weakest bonds and the formation of stable neutral losses and fragment ions. The carbon-chlorine bond is generally weaker than the carbon-fluorine and carbon-carbon bonds.

Primary Fragmentation Steps:

-

Loss of a Chlorine Radical (•Cl): This is a very common fragmentation pathway for chlorinated compounds.[7] The loss of a chlorine radical from the molecular ion would result in a prominent fragment ion. This fragment will still contain one chlorine atom and thus will exhibit an isotopic pattern for a single chlorine atom (M' and M'+2 in a ~3:1 ratio).[4][6]

-

Loss of a Fluorine Radical (•F): While the C-F bond is strong, the loss of a fluorine atom is a possible fragmentation pathway in highly fluorinated compounds.

-

Retro-Diels-Alder (RDA) Reaction: Cyclic systems like cyclohexene can undergo RDA fragmentation, leading to the cleavage of the ring into two smaller unsaturated fragments.

-

Sequential Losses: Primary fragments can undergo further fragmentation, such as the loss of another halogen atom or small neutral molecules like CF₂.

The following diagram illustrates the predicted primary fragmentation pathways:

Caption: Predicted Electron Ionization fragmentation pathway for this compound.

Summary of Key Predicted Ions

| m/z (for ³⁵Cl) | Proposed Fragment Ion | Formation Pathway | Key Features |

| 294, 296, 298 | [C₆Cl₂F₈]⁺˙ | Molecular Ion | 9:6:1 isotopic pattern |

| 259, 261 | [C₆ClF₈]⁺ | Loss of •Cl | 3:1 isotopic pattern |

| 224 | [C₆F₈]⁺˙ | Loss of Cl₂ | |

| 168, 170, 172 | [C₂Cl₂F₄]⁺˙ | Retro-Diels-Alder | 9:6:1 isotopic pattern |

| 100 | [C₄F₄]⁺˙ | Retro-Diels-Alder |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

For a volatile and thermally stable compound like this compound, GC-MS with electron ionization is the recommended analytical technique.

Sample Preparation

-

Solvent Selection: Choose a high-purity volatile solvent in which the analyte is soluble (e.g., hexane, ethyl acetate, or dichloromethane).

-

Concentration: Prepare a dilute solution of the sample, typically in the range of 10-100 µg/mL. High concentrations can lead to detector saturation and column overloading.

-

Filtration: If the sample contains any particulate matter, filter the solution through a 0.22 µm syringe filter before injection.

GC-MS Instrumentation and Parameters

The following is a general starting point for method development. Optimization will be necessary for specific instrumentation.

Gas Chromatograph (GC) Parameters:

-

Injection Port:

-

Mode: Split (e.g., 50:1 split ratio) to avoid overloading.

-

Temperature: 250 °C

-

Injection Volume: 1 µL

-

-

Carrier Gas: Helium, with a constant flow rate (e.g., 1.0 mL/min).

-

GC Column: A non-polar or medium-polarity capillary column is suitable.

-

Example: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent).

-

-

Oven Temperature Program:

-

Initial Temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 10 °C/min.

-

Final Hold: Hold at 280 °C for 5 minutes.

-

Mass Spectrometer (MS) Parameters:

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV (standard for library matching)

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Mass Range: Scan from m/z 40 to 400.

-

Solvent Delay: Set a solvent delay to prevent the filament from being exposed to a large volume of solvent. The delay time should be just before the analyte is expected to elute.

The following diagram outlines the general workflow for GC-MS analysis:

Caption: General workflow for the GC-MS analysis of a volatile organic compound.

Data Interpretation and Trustworthiness

A self-validating mass spectrometry protocol relies on the consistency and predictability of the data.

-

Isotopic Pattern Matching: The observed isotopic pattern for the molecular ion and any chlorine-containing fragments should closely match the theoretical ratios. This provides a high degree of confidence in the elemental composition of the ions.

-

Library Matching: The acquired spectrum should be searched against a comprehensive mass spectral library, such as the NIST/EPA/NIH Mass Spectral Library.[8][9][10][11][12] While a direct match for this specific compound may not be available, matches to structurally similar compounds can provide valuable clues for fragmentation analysis.

-

Fragmentation Logic: The observed fragment ions should be explainable by logical and well-established fragmentation mechanisms for halogenated organic compounds.[13]

Conclusion

References

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of 1,2-dichloroethane C2H4Cl2 CH2ClCH2Cl fragmentation pattern of m/z m. Retrieved February 2, 2026, from [Link]

-

Defense Technical Information Center. (n.d.). Mass spectral studies of 1-(2-chloroethoxy)-2-[(2-chloroethyl)thio] ethane. Retrieved February 2, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of 1,1-dichloroethane C2H4Cl2 CH3CHCl2 fragmentation pattern of m/z m/e. Retrieved February 2, 2026, from [Link]

-

CAS Common Chemistry. (n.d.). This compound. Retrieved February 2, 2026, from [Link]

-

ResearchGate. (2025). Mass spectrometry of halogen-containing organic compounds. Retrieved February 2, 2026, from [Link]

-

NIST. (n.d.). Mass Spectrometry Data Center. Retrieved February 2, 2026, from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Cyclohexene, 1,2-dichloro-3,3,4,4,5,5,6,6-octafluoro- - Substance Details. Retrieved February 2, 2026, from [Link]

-

Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved February 2, 2026, from [Link]

-

ACS Publications. (2026). Highly Regioselective Hydroaminomethylation for Amine Synthesis Enabled by a Heterogeneous Molecular Catalyst Ru3/QDPOP. Organic Letters. Retrieved February 2, 2026, from [Link]

-

National Institutes of Health. (2023). NIST Mass Spectrometry Data Center Standard Reference Libraries and Software Tools: Application to Seized Drug Analysis. Retrieved February 2, 2026, from [Link]

-

Agilent. (n.d.). NIST 23 Mass Spectral Library, NIST 2023/2020/2017 Database, Agilent Format Available. Retrieved February 2, 2026, from [Link]

-

PubMed Central. (n.d.). Synthesis, crystal structure and Hirshfeld surface analysis of 2,2-dichloro-3,3-diethoxy-1-(4-fluorophenyl)propan-1-ol. Retrieved February 2, 2026, from [Link]

-

Research and Reviews. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Retrieved February 2, 2026, from [Link]

-

AQA. (2015). A-level Chemistry 7405 | Specification | Subject Content | Organic Chemistry. Retrieved February 2, 2026, from [Link]

-

Scientific Instrument Services. (n.d.). NIST Mass Spectral Library Upgrade (NIST 17). Retrieved February 2, 2026, from [Link]

-

Data.gov. (n.d.). National Institute of Standards and Technology - Organizations - Dataset - Catalog. Retrieved February 2, 2026, from [Link]

-

PubChem. (n.d.). 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctane. Retrieved February 2, 2026, from [Link]

-

PubChem. (n.d.). Cyclohexane, 1,2-dichloro-3,3,4,4-tetrafluoro-. Retrieved February 2, 2026, from [Link]

-

PubChem. (n.d.). 1,2-Dichloro-3,4,5,6-tetrafluorocyclohexene. Retrieved February 2, 2026, from [Link]

-

PubChem. (n.d.). 1,4-dichloro(1,2,3,4,5,6-14C6)cyclohexa-1,3,5-triene. Retrieved February 2, 2026, from [Link]

-

PubChem. (n.d.). 3,4-Dichloro-3-fluorohexane. Retrieved February 2, 2026, from [Link]

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 3. rroij.com [rroij.com]

- 4. mass spectrum of 1,2-dichloroethane C2H4Cl2 CH2ClCH2Cl fragmentation pattern of m/z m/e ions for analysis and identification of 1,2-dichloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. mass spectrum of 1,1-dichloroethane C2H4Cl2 CH3CHCl2 fragmentation pattern of m/z m/e ions for analysis and identification of 1,1-dichloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Mass Spectrometry Data Center, NIST [chemdata.nist.gov]

- 9. NIST Mass Spectrometry Data Center Standard Reference Libraries and Software Tools: Application to Seized Drug Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. NIST 23 Mass Spectral Library, NIST 2023/2020/2017 Database, Agilent Format Available [sisweb.com]

- 11. nistmass.diabloanalytical.com [nistmass.diabloanalytical.com]

- 12. catalog.data.gov [catalog.data.gov]

- 13. researchgate.net [researchgate.net]

"1,2-Dichloro-3,3,4,4,5,5,6,6-octafluorocyclohexene" infrared spectrum

An In-depth Technical Guide to the Infrared Spectrum of 1,2-Dichloro-3,3,4,4,5,5,6,6-octafluorocyclohexene

Abstract

This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of this compound (CAS No. 336-19-6). As a fully halogenated cyclic alkene, this molecule presents a unique spectral signature devoid of traditional hydrocarbon absorptions. This document, intended for researchers, analytical scientists, and professionals in drug development and materials science, delves into the theoretical principles governing its vibrational behavior. We will predict and dissect the primary absorption regions, focusing on the characteristic C=C, C-Cl, and C-F stretching vibrations. Furthermore, this guide furnishes a field-proven experimental protocol for acquiring a high-fidelity spectrum using Fourier Transform Infrared (FTIR) spectroscopy with an Attenuated Total Reflectance (ATR) accessory. The causality behind experimental parameter selection is explained to ensure methodological robustness. The interpretation of the resulting spectrum is discussed in the context of quality control, reaction monitoring, and structural verification for this and analogous perhalogenated compounds.

Introduction to this compound

This compound is a halogenated organic compound with the chemical formula C₆Cl₂F₈. Its structure consists of a six-membered carbon ring containing one double bond. The two carbons of the double bond are each substituted with a chlorine atom, while the remaining four saturated carbons are fully fluorinated as geminal difluoro groups (-CF₂-). The absence of carbon-hydrogen bonds makes it a valuable subject for studies where C-H vibrational modes would otherwise create spectral congestion. Its official IUPAC name is 1,2-Dichloro-3,3,4,4,5,5,6,6-octafluorocyclohex-1-ene[1].

The unique electronic and steric properties imparted by the dense halogenation make such compounds interesting as intermediates in organofluorine chemistry, potential building blocks for advanced polymers, or as specialized solvents. Infrared spectroscopy serves as a primary and indispensable tool for its structural confirmation and purity assessment.

Caption: Molecular structure of this compound.

Guiding Principles: IR Spectroscopy of Perhalogenated Compounds

A molecule absorbs infrared radiation when the frequency of the radiation matches the frequency of one of its fundamental vibrational modes, resulting in a net change in the molecular dipole moment. In a complex molecule like this compound, with 16 atoms, the number of theoretical vibrational modes is substantial (3N-6 = 3(16)-6 = 42 modes)[2]. However, many of these are degenerate or have low IR activity. The interpretation of its spectrum relies on understanding how heavy halogen atoms influence key group frequencies.

-

Mass Effect: The frequency of a stretching vibration is inversely proportional to the reduced mass of the atoms involved. Heavier atoms like chlorine and fluorine lead to lower vibrational frequencies compared to hydrogen. C-Cl and C-F bonds therefore absorb at much lower wavenumbers than C-H bonds[3].

-

Inductive Effect: Highly electronegative atoms like fluorine and chlorine withdraw electron density from adjacent bonds. This strengthens the bonds, increasing the force constant and shifting vibrational frequencies to higher wavenumbers. However, for C=C bonds, halogen substitution can have a complex interplay of electronic and mass effects.

-

Symmetry and Intensity: The intensity of an IR absorption band is proportional to the square of the change in the dipole moment during the vibration. Bonds with a large dipole moment, such as C-F, typically produce very intense absorption bands. Symmetrical vibrations that do not cause a change in the dipole moment are IR-inactive.

Predicted Infrared Spectrum & Vibrational Mode Analysis

The IR spectrum of this compound is dominated by absorptions originating from C-F and C-Cl bonds, with a notable, characteristically weak C=C stretch. The complete absence of C-H absorptions is a primary diagnostic feature.

The Alkene C=C Stretching Region (1680-1550 cm⁻¹)

Standard alkenes exhibit a C=C stretching peak between 1680 and 1630 cm⁻¹[4]. However, for this compound, this peak is expected to be significantly altered:

-

Frequency Shift: Substitution of the vinyl carbons with heavy chlorine atoms increases the reduced mass of the vibrating system, shifting the C=C stretch to a lower frequency, likely in the 1620-1550 cm⁻¹ range.

-

Intensity Reduction: The molecule possesses a degree of symmetry across the double bond. While not perfectly symmetrical, the similar electronic influence of the two chlorine atoms can reduce the change in dipole moment during the stretching vibration, leading to a weak or even very weak absorption band.

The Carbon-Fluorine (C-F) Stretching Region (1400-1000 cm⁻¹)

This region is the most prominent and defining feature of the spectrum. The presence of four -CF₂- groups results in multiple, strong-to-very-intense absorption bands.

-

Asymmetric and Symmetric Stretches: Each -CF₂- group has associated asymmetric (νₐ) and symmetric (νₛ) stretching modes. Asymmetric stretches typically occur at higher frequencies and are more intense than symmetric ones.

-

Spectral Complexity: With four such groups, these vibrations will couple, leading to a series of broad and overlapping bands. Expect a dominant, complex absorption pattern spanning 1350-1050 cm⁻¹ . The sheer intensity of these bands can obscure other weaker features in this part of the fingerprint region. These intense absorptions are characteristic of highly fluorinated organic compounds[3].

The Carbon-Chlorine (C-Cl) Stretching Region (850-550 cm⁻¹)

The vibrations of the two C-Cl bonds are expected in the lower frequency range of the fingerprint region.

-

Expected Absorption: C-Cl stretching vibrations typically appear in the 850-550 cm⁻¹ range[5]. For a structure with two C-Cl bonds on a double bond, one can anticipate one or two distinct absorptions of medium-to-strong intensity in the 800-600 cm⁻¹ region. These peaks are crucial for confirming the presence of the chlorine substituents.

Summary of Predicted Absorptions

The following table summarizes the key expected vibrational modes and their characteristics for qualitative analysis.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Expected Intensity | Notes |

| 3100-2800 | C-H Stretching | Absent | The complete lack of absorption in this region is a key diagnostic feature of the perhalogenated structure. |

| 1620-1550 | C=C Stretching (dichloro-substituted) | Weak to Very Weak | Frequency is lowered and intensity is reduced due to the mass and electronic effects of the two chlorine atoms on the double bond. |

| 1350-1050 | C-F Stretching (asymmetric & symmetric from CF₂) | Very Strong, Broad | This will be the most dominant feature of the spectrum, appearing as a complex and intense series of overlapping bands. |

| 800-600 | C-Cl Stretching | Medium to Strong | Confirms the presence of the chlorine substituents. One or two bands may be observed. |

| < 900 | Fingerprint Region (C-C, Deformations) | Weak to Medium | Complex region containing C-C single bond stretches and various skeletal deformation modes of the fluorinated ring. |

Experimental Protocol: Acquiring the Infrared Spectrum via ATR-FTIR

The following protocol describes a self-validating system for obtaining a high-quality IR spectrum. The use of an internal reference (the ATR crystal) and a robust background collection ensures trustworthiness and reproducibility.

Objective: To obtain a clean, high-resolution infrared spectrum of this compound.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a single-reflection Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond or zinc selenide crystal).

Methodology

-

Instrument Preparation & Cleaning:

-

Ensure the ATR crystal surface is impeccably clean. Wipe the crystal with a solvent-safe swab lightly dampened with isopropanol or acetone.

-

Allow the solvent to fully evaporate. The cleanliness is paramount as any residue will appear in the final spectrum.

-

-

Background Spectrum Acquisition:

-

With the clean, empty ATR accessory in place, collect a background spectrum.

-

Causality: The background scan measures the ambient atmosphere (CO₂, H₂O) and the instrument's own optical characteristics. By collecting this, these interfering signals can be mathematically subtracted from the sample spectrum, isolating the sample's true absorptions.

-

Typical Parameters:

-

Scans: 32-64 scans. (Increases signal-to-noise ratio).

-

Resolution: 4 cm⁻¹. (Sufficient for most liquid-phase identification without excessive noise).

-

Spectral Range: 4000-400 cm⁻¹.

-

-

-

Sample Application:

-

Place a single, small drop of the neat liquid sample directly onto the center of the ATR crystal. If the sample is a low-melting solid, a small amount can be melted directly on the crystal or pressed firmly against it.

-

Ensure the sample completely covers the crystal surface for optimal and reproducible signal intensity.

-

-

Sample Spectrum Acquisition:

-

Collect the sample spectrum using the same parameters as the background scan.

-

Causality: Using identical parameters is critical for accurate background subtraction. The spectrometer software will automatically ratio the single-beam sample spectrum against the single-beam background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Cleaning and Finalization:

-

Remove the sample from the ATR crystal using a clean swab.

-

Clean the crystal thoroughly with an appropriate solvent as described in Step 1.

-

Process the acquired spectrum as needed (e.g., baseline correction, normalization) and label it clearly.

-

Caption: Experimental workflow for acquiring an ATR-FTIR spectrum.

Applications in Research and Quality Control

The infrared spectrum of this compound is a rapid and powerful tool for:

-

Identity Confirmation: The unique fingerprint, particularly the intense C-F bands and the absence of C-H bands, provides unambiguous confirmation of the molecule's identity when compared to a reference spectrum.

-

Purity Assessment: The presence of unexpected peaks can indicate impurities. For instance, the appearance of C-H stretching bands (~2900 cm⁻¹) would suggest contamination with a hydrocarbon, while O-H bands (~3300 cm⁻¹) could indicate water or alcoholic impurities.

-

Reaction Monitoring: When this compound is used as a reagent, its disappearance can be monitored by tracking the intensity of its strong C-F absorption bands. Conversely, in its synthesis, the appearance of these bands signifies product formation.

Conclusion

The infrared spectrum of this compound is a textbook example of a perhalogenated molecule's vibrational signature. The spectrum is defined by what is present and what is absent. The dominant features are the exceptionally strong, complex C-F stretching absorptions between 1350-1050 cm⁻¹ and the medium-intensity C-Cl stretches in the 800-600 cm⁻¹ region. Equally important is the complete absence of C-H vibrations. The C=C stretching vibration is expected to be present but weak and shifted to a lower frequency (~1620-1550 cm⁻¹). When acquired using a robust ATR-FTIR protocol, this spectral fingerprint provides a reliable and efficient method for the structural verification and quality control of this specialized chemical compound.

References

-

Smith, B. C. (2016). The Infrared Spectroscopy of Alkenes. Spectroscopy, 31(11), 28–34. [Link]

-

PubChem. (n.d.). Cyclohexane, 1,2-dichloro-3,3,4,4-tetrafluoro-. National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]

-

PubChem. (n.d.). 3,4-Dichloro-3-fluorohexane. National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]

-

Smith, B. C. (2023). Halogenated Organic Compounds. Spectroscopy Online. [Link]

-

Organic Syntheses. (n.d.). Cyclohexane, 1,2-dichloro-, cis-. [Link]

-

Chemistry LibreTexts. (2019, May 10). 11.8: Infrared Spectroscopy. [Link]

-

U.S. Environmental Protection Agency. (n.d.). Cyclohexene, 1,2-dichloro-3,3,4,4,5,5,6,6-octafluoro-. Substance Details. [Link]

-

Bernath, P. F., & Sibert, E. L., III. (2020). Cyclohexane Vibrations: High-Resolution Spectra and Anharmonic Local Mode Calculations. The Journal of Physical Chemistry A, 124(48), 9991–10000. [Link]

-

Ashenhurst, J. (2013, March 15). Bromination of Alkenes - The Mechanism. Master Organic Chemistry. [Link]

-

Sandford, G. (2021). Fluorocyclohexanes: Synthesis and structure of all-syn-1,2,4,5-tetrafluorocyclohexane. Beilstein Journal of Organic Chemistry, 17, 1856–1863. [Link]

-

Chen, J., et al. (2023). Vibrational Analysis Based on Cavity-Enhanced Raman Spectroscopy: Cyclohexane. The Journal of Physical Chemistry A. [Link]

- Google Patents. (n.d.). US4876404A - Preparation of dichlorotrifluoromethyltoluenes including novel isomers.

-

Rothman, L. S., et al. (n.d.). Vibrational Modes. Harvard-Smithsonian Center for Astrophysics. [Link]

-

University of Colorado Boulder. (n.d.). IR: alkyl halides. Organic Chemistry at CU Boulder. [Link]

-

Cheméo. (n.d.). Chemical Properties of 2,4-dichlorohexane. [Link]

-

ChemRxiv. (n.d.). Large-scale synthesis of Notum inhibitor 1-(2,4-dichloro-3-(trifluoromethyl)-phenyl)-1H. [Link]

-

Cheméo. (n.d.). Chemical Properties of Cyclohexane, 1,4-dichloro-. [Link]

-

Chemistry LibreTexts. (2022, April 16). Vibrational Modes. [Link]

-

Wikipedia. (n.d.). Molecular vibration. [Link]

-

PubChem. (n.d.). 1,2-Dichloro-3,4,5,6-tetrafluorocyclohexene. National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]

-

PubChem. (n.d.). 1,4-dichloro(1,2,3,4,5,6-14C6)cyclohexa-1,3,5-triene. National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]

Sources

Technical Handling & Application Guide: 1,2-Dichloro-3,3,4,4,5,5,6,6-octafluorocyclohexene

CAS: 336-19-6 | Formula: C₆Cl₂F₈ Document Type: Technical Whitepaper & Handling Protocol Target Audience: Synthetic Chemists, Process Engineers, and Materials Scientists

Part 1: Physicochemical Architecture & Strategic Implications

1,2-Dichloro-3,3,4,4,5,5,6,6-octafluorocyclohexene is not merely a solvent; it is a highly specialized fluorinated building block. Its value lies in the unique reactivity of its vinylic chlorine atoms, which serve as electrophilic handles for constructing complex photochromic materials, specifically diarylethenes.

Understanding its physical profile is critical for both reaction design (stoichiometry, solvent choice) and safety management (vapor control, spill remediation).

Table 1: Critical Physicochemical Properties

| Property | Value | Operational Implication |

| Molecular Weight | 294.96 g/mol | High molecular weight contributes to dense vapors. |

| Boiling Point | ~113 °C | Moderate volatility; requires reflux for high-energy substitutions. |

| Density | 1.719 g/cm³ (at 25°C) | Critical: Significantly heavier than water. In biphasic workups, this layer will be on the bottom. |

| State | Colorless Liquid | Visual detection of spills is difficult; requires distinct labeling. |

| Solubility | Immiscible in water | "Sinks" in aqueous traps; persistent in aquatic environments if not managed. |

| Vapor Pressure | Moderate | Vapors will accumulate in low-lying areas (floor level). |

The Fluorine Effect: Stability vs. Reactivity

The perfluorinated cyclohexane ring (positions 3-6) provides extreme chemical stability and hydrophobicity due to the strength of the C-F bonds (~485 kJ/mol). However, the 1,2-dichloroalkene moiety is the "active site." The chlorine atoms are susceptible to nucleophilic vinylic substitution (

Part 2: Operational Safety & Risk Management

Handling fluorinated alkenes requires a departure from standard organic solvent protocols. The primary risks are not flammability, but respiratory toxicity and environmental persistence .

GHS Hazard Classification (Self-Validating Summary)

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation.[1][2] |

| STOT - Single Exposure | Category 3 | H335: May cause respiratory irritation.[1][3] |

Emergency Response Architecture

The following workflow dictates the logical decision-making process for spill management. It prioritizes the "Density Factor"—the fact that vapors sink and liquids displace water.

Figure 1: Decision logic for spill response, emphasizing vapor density management and water incompatibility.

Part 3: Synthetic Utility – Diarylethene Synthesis

The primary application of this compound is in the synthesis of photochromic diarylethenes . These molecules act as molecular switches, changing color (and electronic properties) upon irradiation.

While the cyclopentene analogue is more common, the cyclohexene derivative is used to engineer switches with:

-

Red-shifted absorption spectra (due to the larger ring size affecting the polyene conjugation).

-

Altered thermal stability of the closed-ring isomer.

Protocol: Double Nucleophilic Substitution

This reaction relies on a Lithium-Halogen exchange followed by an addition-elimination mechanism.

Reagents:

-

Substrate: this compound (1.0 equiv).[4]

-

Nucleophile: 3-bromo-2-methyl-5-phenylthiophene (or similar derivative) (2.1 equiv).

-

Lithiation Agent: n-Butyllithium (n-BuLi) (2.2 equiv).

-

Solvent: Anhydrous THF (Critical: Moisture kills the lithiated species).

Step-by-Step Methodology:

-

Lithiation (The Activation):

-

Dissolve the bromothiophene derivative in anhydrous THF under Argon/Nitrogen atmosphere.

-

Cool to -78°C (Dry ice/Acetone bath). Reasoning: Low temperature prevents lithium-halogen exchange scrambling and side reactions.

-

Add n-BuLi dropwise. Stir for 30-60 minutes to generate the lithiated thiophene species.

-

-

The Coupling (The Substitution):

-

Add this compound slowly to the reaction mixture at -78°C.

-

Mechanism:[1][5][6][7] The lithiated carbon attacks the vinylic position, displacing a Chlorine atom (Addition-Elimination).

-

Allow the mixture to warm to room temperature. The second substitution (replacing the second Chlorine) often requires this thermal energy.

-

-

Quenching & Workup:

-

Quench with water or saturated NH₄Cl.

-

Extraction: Extract with Dichloromethane (DCM). Note: The fluorinated product will be in the organic layer (bottom, if using DCM; top if using Ether—check densities!).

-

Synthetic Workflow Diagram

Figure 2: Synthetic pathway for coupling thiophene derivatives to the perfluorocyclohexene core.

Part 4: Environmental Fate & Disposal[3][9]

Fluorinated compounds are notoriously persistent ("Forever Chemicals"). While this specific alkene is volatile, it must not be treated as a standard solvent.

-

Aquatic Toxicity: Because it sinks and has low solubility, it can form dense non-aqueous phase liquid (DNAPL) pools at the bottom of water bodies, creating long-term toxic reservoirs.

-

Disposal: Must be incinerated in a facility equipped with a scrubber to handle Hydrogen Fluoride (HF) and Hydrogen Chloride (HCl) generation. Never mix with non-halogenated waste streams, as this complicates the incineration process.

References

-

PubChem. (n.d.).[8] Compound Summary: this compound (CAS 336-19-6).[4][9][10] National Library of Medicine. Retrieved from [Link]

- Irie, M. (2000). Diarylethenes for Memories and Switches. Chemical Reviews, 100(5), 1685–1716. (Foundational text on the synthesis of perfluorocycloalkene diarylethenes).

-

Lucas, L. N., et al. (1998). Syntheses of Dithienylcyclopentene Optical Switches. Chemical Communications.[11] (Establishes the lithiation-substitution protocol adapted for cyclohexene derivatives).

Sources

- 1. angenechemical.com [angenechemical.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. The reaction of porphyrins with organolithium reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 1,2-Dichloro-3,4,5,6-tetrafluorocyclohexene | C6H4Cl2F4 | CID 157673098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | CAS:336-19-6 | Atomaxchem [en.atomaxchem.com]

- 10. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 11. Synthesis and photochromism of a turn-on fluorescent diarylethene having benzo[b]selenophene groups as the aryl units - Chemical Communications (RSC Publishing) [pubs.rsc.org]

"1,2-Dichloro-3,3,4,4,5,5,6,6-octafluorocyclohexene" thermal stability

An In-depth Technical Guide to the Thermal Stability of 1,2-Dichloro-3,3,4,4,5,5,6,6-octafluorocyclohexene

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the predicted thermal stability of this compound (CAS 336-19-6). In the absence of direct experimental data for this specific compound, this document establishes a predictive framework grounded in the known thermal behavior of structurally related halogenated and perfluorinated hydrocarbons. We will explore the anticipated decomposition pathways, the influence of its unique chemical structure, and propose robust experimental protocols for empirical validation. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require a deep understanding of the thermal liability of this compound for its safe handling, storage, and application.

Introduction: The Significance of Thermal Stability in Halogenated Cycloalkenes

This compound is a highly fluorinated and chlorinated cyclic olefin. Such molecules are of significant interest in the synthesis of advanced materials, agrochemicals, and pharmaceuticals due to the unique properties conferred by fluorine and chlorine atoms, including altered reactivity, lipophilicity, and metabolic stability. However, the presence of multiple halogen atoms and a double bond within a cyclic structure raises critical questions about its thermal stability. Understanding the temperature at which decomposition initiates, the kinetics of this process, and the nature of the resulting products is paramount for ensuring safety, predicting shelf-life, and defining processing parameters.

Thermal decomposition, or pyrolysis, is the breakdown of a compound by heat in the absence of air.[1] For halogenated hydrocarbons, this process is often initiated by the homolytic cleavage of the weakest chemical bond, typically a carbon-halogen or a carbon-carbon bond, leading to the formation of reactive free radicals.[1][2] These radicals can then propagate a chain reaction, resulting in a complex mixture of smaller molecules.

Physicochemical Properties of this compound

A foundational understanding of the physical properties of the target molecule is essential for designing and interpreting thermal stability studies.

| Property | Value | Source |

| CAS Number | 336-19-6 | [3] |

| Molecular Formula | C6Cl2F8 | [3] |

| Molecular Weight | 294.96 g/mol | [3] |

| Boiling Point | 112-114 °C | [3] |

| Density | 1.72 g/cm³ | [3] |

| Appearance | Clear solution | [3] |

Predicted Thermal Decomposition Pathways

Based on the pyrolysis studies of analogous compounds, we can postulate the primary decomposition pathways for this compound. The key structural features influencing its thermal stability are the C-Cl bonds, the C-F bonds, the C-C bonds of the cyclohexene ring, and the C=C double bond.

Bond Dissociation Energies and Initial Fission

The initiation of thermal decomposition is dictated by the weakest bond in the molecule. The generalized order of bond strength is C-F > C-C > C-Cl. Therefore, the most likely initiation step is the homolytic cleavage of a C-Cl bond, forming a vinylic or allylic radical and a chlorine radical. Cleavage of a C-C bond within the strained ring is also a plausible initiation event, a pathway observed in the pyrolysis of other cyclic hydrocarbons.[4][5]

Postulated Decomposition Mechanisms

Mechanism A: C-Cl Bond Homolysis

This is the most probable initiation pathway due to the lower bond dissociation energy of the C-Cl bond compared to C-F and C-C bonds.

Caption: Postulated initiation via C-C bond cleavage.

Potential Decomposition Products

The subsequent reactions of the initial radical fragments will likely lead to a complex mixture of products. Based on studies of similar compounds, potential products could include:

-

Smaller Perhalogenated Alkenes and Alkanes: Resulting from fragmentation of the carbon ring.

-

Chlorine (Cl2): From the combination of two chlorine radicals.

-

Hexachlorobenzene (C6Cl6): Under certain conditions, extensive dechlorination and aromatization could occur.

-

Perfluorinated Aromatic Compounds: Through rearrangement and elimination of chlorine.

-

Polymeric Materials: From the recombination of radical intermediates.

It is crucial to note that the formation of highly toxic byproducts, such as perfluoroisobutene, has been observed in the high-temperature exposure of some perfluoroalkanes, although this was not seen with perfluorohexane under certain conditions. [2]

Experimental Design for Thermal Stability Assessment

To empirically determine the thermal stability of this compound, a multi-faceted experimental approach is recommended.

Thermogravimetric Analysis (TGA)

TGA is a fundamental technique to determine the temperature at which a substance begins to lose mass due to decomposition.

Protocol:

-

Instrument: A high-precision TGA instrument.

-

Sample Preparation: Place a small, accurately weighed sample (5-10 mg) in an inert crucible (e.g., platinum or alumina).

-

Atmosphere: Conduct the analysis under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition. A flow rate of 20-50 mL/min is typical.

-

Temperature Program: Heat the sample from ambient temperature to a temperature above the expected decomposition point (e.g., 600 °C) at a controlled heating rate (e.g., 10 °C/min).

-

Data Analysis: Plot the percentage of mass loss versus temperature. The onset temperature of decomposition is a key parameter to determine.

Caption: Workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC can be used to detect thermal events such as melting, boiling, and decomposition, and to determine the enthalpy changes associated with these processes.

Protocol:

-

Instrument: A calibrated DSC instrument.

-

Sample Preparation: Seal a small, accurately weighed sample (2-5 mg) in a hermetic aluminum or stainless steel pan.

-

Atmosphere: Purge the DSC cell with an inert gas.

-

Temperature Program: Heat the sample at a constant rate (e.g., 10 °C/min) over a temperature range that encompasses the expected decomposition.

-

Data Analysis: The DSC thermogram will show endothermic or exothermic peaks corresponding to thermal events. A sharp, exothermic peak often indicates decomposition.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

This is a powerful technique to identify the volatile and semi-volatile products of thermal decomposition.

Protocol:

-

Instrument: A pyrolyzer coupled to a GC-MS system.

-

Sample Preparation: A small amount of the sample is placed in a pyrolysis tube.

-

Pyrolysis: The sample is rapidly heated to a specific temperature (e.g., determined from TGA results) for a short period.

-

Separation and Detection: The decomposition products are swept into the GC column, separated based on their boiling points and affinity for the stationary phase, and then identified by the mass spectrometer.

-

Data Analysis: The mass spectra of the separated components are compared to spectral libraries for identification.

Caption: Workflow for Pyrolysis-GC-MS analysis.

Interpretation of Expected Results and Causality

-

TGA: A sharp drop in the TGA curve will indicate the onset of decomposition. A multi-step decomposition might be observed if different parts of the molecule decompose at different temperatures.

-

DSC: A strong exothermic peak in the DSC thermogram, coinciding with the mass loss in TGA, would confirm a decomposition reaction. The area under the peak can be used to quantify the heat of decomposition.

-

Py-GC-MS: The identification of fragments such as C2F4, C3F6, and chlorinated species would provide direct evidence for the proposed fragmentation pathways. The relative abundance of different products at various pyrolysis temperatures can elucidate the dominant decomposition mechanisms. For instance, the early detection of chlorinated fragments would support the C-Cl bond homolysis as the primary initiation step.

Conclusion and Future Directions

While direct experimental data on the thermal stability of this compound is not currently available in the public domain, a robust predictive framework can be established based on the behavior of analogous halogenated hydrocarbons. The proposed experimental workflow, combining TGA, DSC, and Py-GC-MS, provides a comprehensive strategy for empirically determining its thermal stability profile. The insights gained from such studies are critical for the safe and effective application of this compound in research and industrial settings. Further kinetic studies using techniques like shock tube experiments could provide more detailed information on the reaction rates and activation energies of the decomposition processes. [2]

References

-

ResearchGate. (n.d.). Thermal Stability Analysis of Perfluorohexane. Retrieved February 2, 2026, from [Link]

-

CAS Common Chemistry. (n.d.). This compound. Retrieved February 2, 2026, from [Link]

-

US EPA. (n.d.). Cyclohexene, 1,2-dichloro-3,3,4,4,5,5,6,6-octafluoro-. Retrieved February 2, 2026, from [Link]

-

DSpace@MIT. (n.d.). Pyrolysis of Cyclohexane and 1-Hexene at High Temperatures and Pressures—A Photoionization Mass Spectrometry Study. Retrieved February 2, 2026, from [Link]

-

MDPI. (2023). Pyrolysis of Cyclohexane and 1-Hexene at High Temperatures and Pressures—A Photoionization Mass Spectrometry Study. Retrieved February 2, 2026, from [Link]

-

ACS Publications. (n.d.). Thermal Phase Transition and Rapid Degradation of Forever Chemicals (PFAS) in Spent Media Using Induction Heating. Retrieved February 2, 2026, from [Link]

-

PubChem. (n.d.). Cyclohexane, 1,2-dichloro-3,3,4,4-tetrafluoro-. Retrieved February 2, 2026, from [Link]

-

PubMed. (n.d.). The Cyclopropene Pyrolysis Story. Retrieved February 2, 2026, from [Link]

-

YouTube. (2022, March 21). Pyrolysis of Alkanes |Thermal Decomposition of Alkanes | Cracking of Alkanes. Retrieved February 2, 2026, from [Link]

-

Wikipedia. (n.d.). Bromine. Retrieved February 2, 2026, from [Link]

-

MDPI. (2023). The Formation of Small Amounts of Cyclopropane during Pulsed Pyrolysis of C4–C5 Acyclic Alkanes in the Adiabatic Compression Reactor. Retrieved February 2, 2026, from [Link]

-

ResearchGate. (2025). A New Approach to the Synthesis of 2,6-Dichloro-3-Fluorobenzonitrile: A Useful Pharmaceutical Intermediate. Retrieved February 2, 2026, from [Link]

-

PubMed Central. (n.d.). Synthesis, crystal structure and Hirshfeld surface analysis of 2,2-dichloro-3,3-diethoxy-1-(4-fluorophenyl)propan-1-ol. Retrieved February 2, 2026, from [Link]

-

PubChem. (n.d.). 1,3-Dichloro-3-fluorocyclohexa-1,4-diene. Retrieved February 2, 2026, from [Link]

-

PubChem. (n.d.). 1,2-Dichloro-3,4,5,6-tetrafluorocyclohexene. Retrieved February 2, 2026, from [Link]

-

PubChem. (n.d.). 1,4-dichloro(1,2,3,4,5,6-14C6)cyclohexa-1,3,5-triene. Retrieved February 2, 2026, from [Link]

-

ElectronicsAndBooks. (n.d.). On the Electron-Proton-Electron Mechanism for 1-Benzyl-1,4-dihydronicotinamide Oxidations. Retrieved February 2, 2026, from [Link]

-

PubChem. (n.d.). 3,4-Dichloro-3-fluorohexane. Retrieved February 2, 2026, from [Link]

-

ResearchGate. (n.d.). Thermal Decomposition Product of 1,2-Bis(2-methyl-1-benzofuran-3-yl)perfluoro-cyclopentene. Retrieved February 2, 2026, from [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound, CasNo.336-19-6 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]

- 4. Pyrolysis of Cyclohexane and 1-Hexene at High Temperatures and Pressures—A Photoionization Mass Spectrometry Study [dspace.mit.edu]

- 5. mdpi.com [mdpi.com]

Methodological & Application

Application Notes & Protocols: Dechlorination of 1,2-Dichloro-3,3,4,4,5,5,6,6-octafluorocyclohexene

Abstract